An In-Depth Technical Guide to 7-Fluoro-6-nitroquinazoline-2,4(1H,3H)-dione: A Core Scaffold for Modern Drug Discovery
An In-Depth Technical Guide to 7-Fluoro-6-nitroquinazoline-2,4(1H,3H)-dione: A Core Scaffold for Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the basic properties of 7-fluoro-6-nitroquinazoline-2,4(1H,3H)-dione, a key heterocyclic building block in medicinal chemistry. As a Senior Application Scientist, the following sections synthesize its known attributes, potential reactivity, and significance in the development of novel therapeutics, grounded in established chemical principles and supported by relevant literature.
Introduction: The Strategic Importance of the Quinazolinedione Core
The quinazoline-2,4(1H,3H)-dione scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1] This heterocyclic system is a versatile platform for developing therapeutics targeting a range of diseases, including cancer, bacterial infections, and viral illnesses.[2][3] The specific derivative, 7-fluoro-6-nitroquinazoline-2,4(1H,3H)-dione, has emerged as a particularly valuable intermediate.[4] Its strategic placement of fluoro and nitro groups on the aromatic ring provides synthetic handles for diversification and modulates the electronic properties of the molecule, making it an attractive starting point for library synthesis in drug discovery programs.[4]
Physicochemical and Structural Properties
The fundamental properties of 7-fluoro-6-nitroquinazoline-2,4(1H,3H)-dione are summarized below. While experimentally determined data for properties such as pKa and solubility are not widely published, its structural features provide insight into its expected chemical behavior.
| Property | Value | Source |
| IUPAC Name | 7-fluoro-6-nitro-1,2,3,4-tetrahydroquinazoline-2,4-dione | [5] |
| CAS Number | 1007308-74-8 | [5] |
| Molecular Formula | C₈H₄FN₃O₄ | [5] |
| Molecular Weight | 225.13 g/mol | [5] |
| Calculated LogP | 1.48 | [5] |
| Hydrogen Bond Donors | 2 | [5] |
| Hydrogen Bond Acceptors | 4 | [5] |
Expected Properties:
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Acidity (pKa): The N-H protons at positions 1 and 3 are expected to be acidic due to the electron-withdrawing effects of the adjacent carbonyl groups. This acidity allows for deprotonation and subsequent alkylation or arylation reactions at these positions.
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Solubility: The molecule is anticipated to have poor solubility in water but should be soluble in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), which is typical for such heterocyclic compounds.[6]
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Melting Point: A high melting point is expected due to the planar structure, which allows for efficient crystal packing, and intermolecular hydrogen bonding between the N-H and carbonyl groups.
Structural Diagram:
Caption: Chemical structure of 7-Fluoro-6-nitroquinazoline-2,4(1H,3H)-dione.
Synthesis and Characterization
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process starting from 4-fluoroanthranilic acid.
Caption: Proposed synthesis of 7-Fluoro-6-nitroquinazoline-2,4(1H,3H)-dione.
Representative Experimental Protocol
This protocol is a representative procedure based on the synthesis of similar quinazolinediones and the nitration of related quinazolinones.[7]
Step 1: Synthesis of 7-Fluoroquinazoline-2,4(1H,3H)-dione
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Combine 4-fluoroanthranilic acid (1 equivalent) and urea (2-3 equivalents) in a round-bottom flask.
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Heat the mixture in an oil bath to 180-190 °C for 4-6 hours. The mixture will melt, and ammonia gas will be evolved.
-
Cool the reaction mixture to room temperature.
-
Treat the resulting solid with a hot aqueous solution of sodium hydroxide (1 M) to dissolve the product.
-
Filter the hot solution to remove any insoluble impurities.
-
Acidify the filtrate with concentrated hydrochloric acid to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to yield 7-fluoroquinazoline-2,4(1H,3H)-dione.
Step 2: Nitration to 7-Fluoro-6-nitroquinazoline-2,4(1H,3H)-dione
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To a stirred, ice-cooled mixture of concentrated sulfuric acid and fuming nitric acid, slowly add 7-fluoroquinazoline-2,4(1H,3H)-dione (1 equivalent) in portions, maintaining the temperature below 10 °C.
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After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the resulting precipitate by filtration.
-
Wash the solid thoroughly with water until the washings are neutral.
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Dry the solid to afford the crude product, which can be further purified by recrystallization from a suitable solvent like acetic acid or ethanol.[7]
Expected Spectroscopic Characterization
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¹H NMR: In a solvent like DMSO-d₆, one would expect to see two singlets in the aromatic region corresponding to the protons at C5 and C8. Two broad singlets at a lower field would correspond to the N-H protons at positions 1 and 3.
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¹³C NMR: The spectrum would show eight distinct signals. The two carbonyl carbons (C2 and C4) would appear at the lowest field (around 150-165 ppm). The aromatic carbons would appear in the 110-150 ppm region, with the carbons attached to fluorine and the nitro group showing characteristic splitting and shifts.
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IR Spectroscopy: Key vibrational bands would include N-H stretching (around 3200 cm⁻¹), C=O stretching for the dione carbonyls (around 1700 and 1650 cm⁻¹), and strong asymmetric and symmetric stretches for the NO₂ group (around 1550 and 1350 cm⁻¹).
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Mass Spectrometry: The molecular ion peak [M+H]⁺ would be expected at m/z 226.03.
Chemical Reactivity and Synthetic Utility
7-Fluoro-6-nitroquinazoline-2,4(1H,3H)-dione is a versatile synthetic intermediate due to its multiple reactive sites.
Caption: Key reaction sites on the 7-Fluoro-6-nitroquinazoline-2,4(1H,3H)-dione scaffold.
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N-H Acidity: The protons on N1 and N3 are acidic and can be removed by a suitable base, allowing for selective or dual alkylation/arylation to introduce diverse substituents.
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Reduction of the Nitro Group: The nitro group at C6 can be readily reduced to an amino group using standard conditions (e.g., SnCl₂, HCl; H₂, Pd/C). This resulting aniline is a key functional group for further modifications, such as amide bond formation, sulfonamide synthesis, or diazotization reactions.
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Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at C7 is activated towards SNAr by the electron-withdrawing nitro group at the para position. This allows for the introduction of various nucleophiles (e.g., amines, thiols, alkoxides), providing a powerful tool for generating a library of analogues.
Potential Applications in Drug Discovery
While specific biological data for 7-fluoro-6-nitroquinazoline-2,4(1H,3H)-dione is not yet published, its structural features and the known activities of related compounds suggest significant potential in several therapeutic areas.
PARP Inhibition
Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a significant class of anticancer agents. The quinazoline-2,4(1H,3H)-dione core is a known scaffold for potent PARP-1/2 inhibitors.[3] The dione moiety mimics the nicotinamide portion of the NAD+ cofactor, binding to the catalytic domain of the enzyme. The 7-fluoro-6-nitro derivative can serve as a starting point to synthesize novel PARP inhibitors by modifying the N1, N3, and C6/C7 positions to optimize binding and pharmacokinetic properties.
Caption: Simplified role of PARP-1 in DNA repair and its inhibition.
Antibacterial Agents
Quinazoline-2,4(1H,3H)-dione derivatives have been investigated as potential antibacterial agents, acting as fluoroquinolone-like inhibitors of bacterial gyrase and DNA topoisomerase IV.[2] The development of new antibacterial agents is a critical area of research due to rising antibiotic resistance. The 7-fluoro-6-nitro-substituted core provides a template to explore new chemical space in the search for potent and broad-spectrum antibacterial compounds.
Conclusion
7-Fluoro-6-nitroquinazoline-2,4(1H,3H)-dione is a high-value chemical entity for drug discovery and development. Its well-defined reactive sites offer a platform for the synthesis of diverse compound libraries. While its own biological profile remains to be fully elucidated, the strong precedent set by other quinazolinedione derivatives in oncology and infectious diseases marks it as a compound of significant interest. The synthetic and reactive principles outlined in this guide provide a solid foundation for researchers to leverage this versatile scaffold in the pursuit of novel therapeutic agents.
References
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Wu, Y., Ji, A., Zhang, A., & Shen, Y. (2009). 7-Fluoro-6-nitroquinazolin-4(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3075. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2025). Exploring the Chemical Synthesis and Utility of 7-fluoro-6-nitroquinazoline-2,4(1H,3H)-dione. [Link]
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ChemWhat. (n.d.). 7-Fluoro-6-nitro-4-hydroxyquinazoline. [Link]
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Boshta, N. M., El-Essawy, F. A., Alshammari, M. B., Noreldein, S. G., & Darwesh, O. M. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Molecules, 27(19), 6529. [Link]
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Boshta, N. M., El-Essawy, F. A., Alshammari, M. B., Noreldein, S. G., & Darwesh, O. M. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. MDPI. [Link]
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Kuran, B., et al. (2014). SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Acta Poloniae Pharmaceutica – Drug Research, 71(2), 249-254. [Link]
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Wang, L., et al. (2015). Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors. RSC Advances, 5(92), 75295-75306. [Link]
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